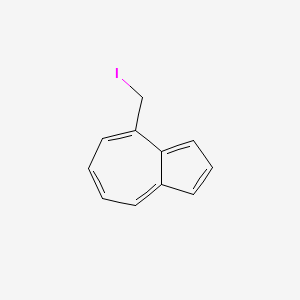

Azulene, 4-(iodomethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azulene, 4-(iodomethyl)- is a useful research compound. Its molecular formula is C11H9I and its molecular weight is 268.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality Azulene, 4-(iodomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azulene, 4-(iodomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Azulene derivatives, including 4-(iodomethyl)-azulene, are pivotal in organic synthesis as intermediates. The halogen-metal exchange reaction involving iodoazulenes allows for the preparation of azulenyllithium and magnesium reagents. These reagents are valuable for further synthetic transformations, enabling the formation of complex organic molecules through nucleophilic additions and coupling reactions .

Table 1: Synthetic Applications of Azulene Derivatives

Medicinal Chemistry

The biological activities of azulene derivatives have been a focus of research, particularly in the context of their potential therapeutic applications. Studies have indicated that compounds derived from azulene exhibit anti-inflammatory and analgesic properties. For instance, specific derivatives have shown efficacy in modulating pain pathways independent of traditional opiate receptors, suggesting their potential as novel analgesics .

Case Study: Analgesic Properties

- Objective : To evaluate the analgesic effects of azulene derivatives.

- Methodology : In vitro assays were conducted to assess receptor activity.

- Findings : Certain azulene derivatives demonstrated significant stimulation of intracellular calcium mobilization associated with pain modulation pathways .

Material Science

Azulene compounds are also explored in material science for their unique optical and electronic properties. Their conjugated structure allows for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that incorporating azulene into polymer matrices can enhance the performance of these materials due to improved charge transport properties .

Table 2: Material Applications of Azulene Derivatives

| Application Type | Description | Reference |

|---|---|---|

| Organic Electronics | Use in OLEDs and OPVs | |

| Charge Transport Materials | Enhanced conductivity in polymer composites |

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of azulene derivatives. Research has shown that certain compounds exhibit strong free radical scavenging activity, which is crucial for developing new antioxidants for pharmaceutical applications. This property is particularly relevant in the context of preventing oxidative stress-related diseases .

Case Study: Antioxidant Efficacy

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The azulene core undergoes electrophilic substitution at positions dictated by its electron-rich five-membered ring. The iodomethyl group at position 4 modulates reactivity:

-

Nitration and Sulfonation : The electron-deficient seven-membered ring directs electrophiles to the five-membered ring. Computational studies suggest that substituents like iodomethyl lower activation energies for substitution at adjacent positions due to inductive effects .

-

Halogenation : Iodine’s electron-withdrawing effect enhances regioselectivity. For example, bromination favors position 1 or 3 of the azulene framework .

Nucleophilic Substitution

The iodomethyl group serves as a versatile leaving group in SN2 reactions:

-

Alkylation/Arylation : Reaction with amines or alkoxides replaces the iodide with nucleophiles. For instance, treatment with morpholine yields alkylaminoguaiazulene derivatives, which exhibit biological activity .

-

Cross-Coupling Precursor : The iodide can be substituted via Suzuki-Miyaura coupling. A boronate intermediate forms when the iodomethyl group is replaced by a boron-containing reagent, enabling conjugation with aryl groups .

Table 1: Key Nucleophilic Substitution Reactions

Thermal Rearrangements

Azulene derivatives undergo thermal automerization and ring-opening:

-

Azulene–Naphthalene Rearrangement : DFT studies reveal a norcaradiene–vinylidene mechanism (NVM) with an activation energy of ~76.5 kcal/mol. The iodomethyl group stabilizes transition states via hyperconjugation, lowering energy barriers .

-

Vinylidene Intermediates : At high temperatures, the iodomethyl group dissociates, forming vinylidenes that isomerize to naphthalene derivatives .

Coordination and Redox Activity

The iodomethyl group enhances azulene’s electron-accepting capacity:

-

Metal Complexation : Azulene’s dipole moment (1.08 D) facilitates coordination with transition metals. The iodide can act as a ligand in Pd or Cu complexes, enabling catalytic applications .

-

Radical Reactions : Under UV light, the C–I bond cleaves homolytically, generating methyl radicals that participate in polymerization or cross-linking .

Biological Derivatization

The iodomethyl group is pivotal in synthesizing bioactive molecules:

-

Anticancer Agents : Alkylaminoguaiazulenes inhibit tyrosine kinases (e.g., FLT-3) with IC50 values <1 µM. Compound 51 (from ) achieves 99% tumor growth inhibition in leukemia models.

-

Anti-Inflammatory Derivatives : Hydrazide-hydrazones of azulene show iron(II) affinity, inducing mitophagy in pancreatic cancer cells .

Mechanistic Insights

-

Electronic Effects : The iodomethyl group withdraws electrons via inductive effects, polarizing the azulene ring and enhancing electrophilic substitution rates .

-

Steric Influence : Bulkier substituents at position 4 hinder π-stacking, affecting aggregation in supramolecular systems .

These reactions underscore the versatility of 4-(iodomethyl)-azulene in organic synthesis and drug development. Further studies should explore its photochemical behavior and catalytic applications in asymmetric synthesis.

Propiedades

Número CAS |

94771-39-8 |

|---|---|

Fórmula molecular |

C11H9I |

Peso molecular |

268.09 g/mol |

Nombre IUPAC |

4-(iodomethyl)azulene |

InChI |

InChI=1S/C11H9I/c12-8-10-5-2-1-4-9-6-3-7-11(9)10/h1-7H,8H2 |

Clave InChI |

FGSKQLOAIUDGNE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C2=CC=CC2=C1)CI |

SMILES canónico |

C1=CC=C(C2=CC=CC2=C1)CI |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.